molecular formula C17H22N4O3S B2599313 N-(3-methoxypropyl)-2-(2-(3-(p-tolyl)ureido)thiazol-4-yl)acetamide CAS No. 923165-12-2

N-(3-methoxypropyl)-2-(2-(3-(p-tolyl)ureido)thiazol-4-yl)acetamide

Cat. No. B2599313
CAS RN: 923165-12-2
M. Wt: 362.45
InChI Key: ZSVHABBJTFGKOJ-UHFFFAOYSA-N
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Description

N-(3-methoxypropyl)-2-(2-(3-(p-tolyl)ureido)thiazol-4-yl)acetamide, also known as MPTAT, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. MPTAT is a thiazole derivative that has been synthesized through various methods, and its mechanism of action, biochemical and physiological effects, advantages, and limitations in lab experiments, and future directions have been extensively studied.

Scientific Research Applications

Synthesis and Biological Activities

A series of N-(6-arylbenzo[d]thiazol-2-yl)acetamides, which share structural similarities with the compound , have been synthesized using a C-C coupling methodology. These compounds demonstrated moderate to significant biological activities, including antioxidant, haemolytic, antibacterial, and urease inhibition effects. In particular, compounds within this family have shown notable urease inhibitory activity, surpassing the standard used in the study. Molecular docking studies indicated that these acetamide derivatives bind to the non-metallic active site of the urease enzyme, suggesting their potential as urease inhibitors. This finding underscores the relevance of thiazole and acetamide derivatives in medicinal chemistry, especially for designing inhibitors targeting specific enzymes (Gull et al., 2016).

Anticancer and Antimicrobial Applications

Another study focused on the synthesis of 7 alpha-methoxypyrimidinyl-ureidocephalosporins, highlighting the broad antimicrobial activity of such compounds, including against challenging pathogens like Pseudomonas and lactamase producers. This indicates the potential utility of methoxy and ureido functionalities in developing new antimicrobial agents (Maier et al., 1986). Furthermore, N-(5-Mercapto-1,3,4-thiadiazol-2-yl)-2-phenylacetamide derivatives were synthesized and evaluated for their anticancer activity. Although they did not surpass the activity of the reference drug doxorubicin, certain derivatives showed promising cytotoxicity against cancer cell lines, suggesting their potential as anticancer agents (Mohammadi-Farani et al., 2014).

Corrosion Inhibition

In addition to biological activities, thiazole derivatives have been explored for their corrosion inhibition properties. A study on the inhibition performance of thiazole derivatives on mild steel corrosion in sulfuric acid solutions demonstrated that these compounds can act as effective mixed-type inhibitors. The effectiveness of these inhibitors was confirmed through various techniques, including weight loss, Tafel polarization, and electrochemical impedance spectroscopy, highlighting their potential application in protecting metals from corrosion (Khaled & Amin, 2009).

properties

IUPAC Name

N-(3-methoxypropyl)-2-[2-[(4-methylphenyl)carbamoylamino]-1,3-thiazol-4-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N4O3S/c1-12-4-6-13(7-5-12)19-16(23)21-17-20-14(11-25-17)10-15(22)18-8-3-9-24-2/h4-7,11H,3,8-10H2,1-2H3,(H,18,22)(H2,19,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSVHABBJTFGKOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)NC2=NC(=CS2)CC(=O)NCCCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-methoxypropyl)-2-(2-(3-(p-tolyl)ureido)thiazol-4-yl)acetamide

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